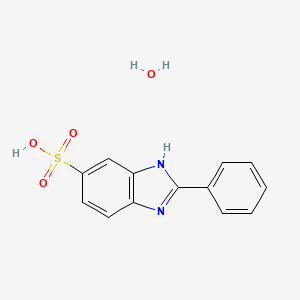

Bz-Val-Gly-Arg-AMC trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

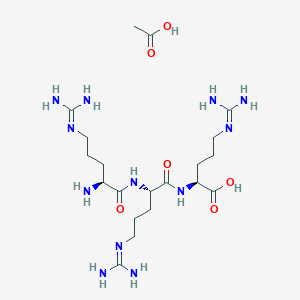

Bz-Val-Gly-Arg-AMC trifluoroacetate (BVGAR-AMC) is a novel small molecule that has been developed as a potential tool for the study of biochemical and physiological processes. BVGAR-AMC is a peptidomimetic, meaning it mimics the structure of a peptide, and has been used in a variety of scientific research applications.

Scientific Research Applications

Bz-Val-Gly-Arg-AMC trifluoroacetate has been used in a variety of scientific research applications. It has been used as a tool to study enzyme kinetics and to identify novel inhibitors of enzymes. It has also been used as a tool to study protein-protein interactions, to identify new drug targets, and to study the effects of drugs on cellular processes. Additionally, Bz-Val-Gly-Arg-AMC trifluoroacetate has been used to study the effects of hormones on cell signaling pathways, and to study the effects of environmental toxins on cellular processes.

Mechanism of Action

Bz-Val-Gly-Arg-AMC trifluoroacetate works by mimicking the structure of a peptide, which allows it to interact with proteins and enzymes in a similar way to a peptide. It can bind to specific protein targets and block their activity, or it can activate or inhibit specific enzymatic pathways. Additionally, Bz-Val-Gly-Arg-AMC trifluoroacetate can interact with G-protein coupled receptors and can modulate their activity.

Biochemical and Physiological Effects

Bz-Val-Gly-Arg-AMC trifluoroacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, and to modulate the activity of G-protein coupled receptors. Additionally, Bz-Val-Gly-Arg-AMC trifluoroacetate has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Bz-Val-Gly-Arg-AMC trifluoroacetate has several advantages for lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using Bz-Val-Gly-Arg-AMC trifluoroacetate in lab experiments. It is not as potent as some other peptidomimetics, and it has limited specificity for certain protein targets.

Future Directions

Bz-Val-Gly-Arg-AMC trifluoroacetate has potential to be used in a variety of future applications. It could be used to study the effects of drugs on cellular processes, to identify novel drug targets, and to study the effects of hormones on cell signaling pathways. Additionally, Bz-Val-Gly-Arg-AMC trifluoroacetate could be used as a tool to study protein-protein interactions and to identify novel inhibitors of enzymes. Finally, Bz-Val-Gly-Arg-AMC trifluoroacetate could be used to study the effects of environmental toxins on cellular processes.

Synthesis Methods

Bz-Val-Gly-Arg-AMC trifluoroacetate is synthesized through a two-step process. First, a peptide is synthesized using Fmoc-chemistry, which involves the use of Fmoc-protected amino acids and coupling reagents. The peptide is then reacted with trifluoroacetic anhydride in the presence of a base to form the Bz-Val-Gly-Arg-AMC trifluoroacetate. The reaction is typically performed at temperatures ranging from 25-50°C and is completed within 1-2 hours.

properties

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O6.C2HF3O2/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20;3-2(4,5)1(6)7/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33);(H,6,7)/t22-,26-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSDFYIYCUYNC-QHTHEMFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Val-Gly-Arg-AMC trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)